molecular formula C9H6INO B13010139 7-Iodoquinolin-3-ol

7-Iodoquinolin-3-ol

Katalognummer: B13010139
Molekulargewicht: 271.05 g/mol
InChI-Schlüssel: OFUKMCIGORQVEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodoquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a hydroxyl group at the 3rd position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinolin-3-ol can be achieved through various methods. One common approach involves the iodination of quinolin-3-ol. This process typically uses iodine or iodine monochloride as the iodinating agents under acidic conditions. Another method involves the cyclization of 2-aminophenyl ketones followed by regioselective iodocyclization .

Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These approaches not only enhance the yield but also minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Iodoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Iodoquinolin-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Iodoquinolin-3-ol involves its interaction with various molecular targets. It acts as a chelator, binding to metal ions such as copper and zinc, which are essential for the metabolic processes of microorganisms. This chelation disrupts the normal function of these ions, leading to the inhibition of microbial growth. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and antitumor activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 7-Iodoquinolin-3-ol: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both iodine and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C9H6INO

Molekulargewicht

271.05 g/mol

IUPAC-Name

7-iodoquinolin-3-ol

InChI

InChI=1S/C9H6INO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H

InChI-Schlüssel

OFUKMCIGORQVEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=NC=C(C=C21)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.